1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride
Overview
Description
1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride, also known as MDMA or ecstasy, is a psychoactive drug that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. It was first synthesized in 1912 by the German pharmaceutical company Merck, but it was not until the 1970s that its psychoactive effects were discovered.
Mechanism of Action
1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It binds to and inhibits the reuptake transporters for these neurotransmitters, resulting in increased synaptic concentrations and prolonged activation of these receptors.
Biochemical and Physiological Effects:
1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. These effects are caused by the release of neurotransmitters and the activation of various brain regions involved in emotion, reward, and memory.
Advantages and Limitations for Lab Experiments
1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride has several advantages as a research tool, including its ability to produce consistent and predictable effects in human subjects, its potential therapeutic applications, and its relatively low toxicity compared to other psychoactive drugs. However, there are also limitations to its use in lab experiments, including the potential for abuse and the difficulty in controlling the dosage and purity of the drug.
Future Directions
There are several future directions for research on 1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride, including further investigation into its therapeutic applications, the development of safer and more effective 1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride analogs, and the exploration of its potential as a tool for enhancing empathy and social behavior. Additionally, research is needed to better understand the long-term effects of 1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride use and to develop strategies for minimizing potential harms associated with its use.
Scientific Research Applications
1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety-related disorders. Several clinical trials have been conducted to investigate the safety and efficacy of 1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride-assisted psychotherapy, which involves the use of 1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride in combination with psychotherapy to treat mental health conditions.
properties
IUPAC Name |
1-[4-[3-[2-(dimethylamino)ethylamino]propoxy]phenyl]propan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-4-16(19)14-6-8-15(9-7-14)20-13-5-10-17-11-12-18(2)3;/h6-9,17H,4-5,10-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVJEZFLFYGTRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCCNCCN(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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